Cas no 16869-91-3 (2,4(1H,3H)-Pyrimidinedione,5-[(2-fluoroethyl)amino]-1,3-bis(phenylmethyl)-, hydrobromide (1:1))
![2,4(1H,3H)-Pyrimidinedione,5-[(2-fluoroethyl)amino]-1,3-bis(phenylmethyl)-, hydrobromide (1:1) structure](https://www.kuujia.com/scimg/cas/16869-91-3x500.png)
16869-91-3 structure
Product name:2,4(1H,3H)-Pyrimidinedione,5-[(2-fluoroethyl)amino]-1,3-bis(phenylmethyl)-, hydrobromide (1:1)
2,4(1H,3H)-Pyrimidinedione,5-[(2-fluoroethyl)amino]-1,3-bis(phenylmethyl)-, hydrobromide (1:1) Chemical and Physical Properties
Names and Identifiers
-
- 2,4(1H,3H)-Pyrimidinedione,5-[(2-fluoroethyl)amino]-1,3-bis(phenylmethyl)-, hydrobromide (1:1)
- 1,3-dibenzyl-5-(2-fluoroethylamino)pyrimidine-2,4-dione,hydrobromide
- NSC86755
- NSC-86755
- 16869-91-3
- DTXSID30637560
- 1,3-Dibenzyl-5-[(2-fluoroethyl)amino]pyrimidine-2,4(1H,3H)-dione--hydrogen bromide (1/1)
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- Inchi: InChI=1S/C20H20FN3O2/c21-11-12-22-18-15-23(13-16-7-3-1-4-8-16)20(26)24(19(18)25)14-17-9-5-2-6-10-17/h1-10,15,22H,11-14H2
- InChI Key: WNWFEKIDFPQEJK-UHFFFAOYSA-N
- SMILES: FCCNC1=CN(CC2=CC=CC=C2)C(=O)N(CC2=CC=CC=C2)C1=O
Computed Properties
- Exact Mass: 433.08000
- Monoisotopic Mass: 433.08
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 27
- Rotatable Bond Count: 7
- Complexity: 525
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 52.6A^2
Experimental Properties
- Density: 1.28
- Boiling Point: 518.7°C at 760 mmHg
- Flash Point: 267.5°C
- Refractive Index: 1.631
- PSA: 56.03000
- LogP: 3.51910
2,4(1H,3H)-Pyrimidinedione,5-[(2-fluoroethyl)amino]-1,3-bis(phenylmethyl)-, hydrobromide (1:1) Related Literature
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Weitao Yan,Ruo Wang,Tesen Zhang,Hongtao Deng,Jian Chen,Wei Wu,Zhiqiang Weng Org. Biomol. Chem., 2018,16, 9440-9445
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Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572
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Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146
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Fumihiko Ohno,Takayuki Kawashima,Renji Okazaki Chem. Commun., 2001, 463-464
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Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140
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